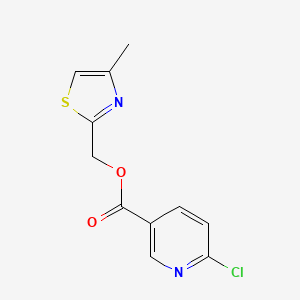![molecular formula C16H22N2O3 B2861332 Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate CAS No. 1393445-24-3](/img/structure/B2861332.png)
Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate” is a chemical compound with the molecular formula C16H22N2O3. It has a molecular weight of 290.363. The IUPAC name for this compound is benzyl (1S)-2-(cyclopropylamino)-1-methyl-2-oxoethylcarbamate .
Synthesis Analysis
The synthesis of carbamates like “Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate” often involves a three-component coupling of amines, carbon dioxide, and halides . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate . Another method involves the use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst, enabling the direct conversion of low-concentration CO2 into carbamates .Molecular Structure Analysis
The InChI code for “Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate” is 1S/C14H18N2O3/c1-10(13(17)16-12-7-8-12)15-14(18)19-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,15,18)(H,16,17)/t10-/m0/s1 .Chemical Reactions Analysis
Carbamates are known to undergo a variety of chemical reactions. For instance, a copper-catalyzed cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates can provide carbamates under mild conditions . This environmentally friendly approach is compatible with a wide range of amines, including aromatic/aliphatic and primary/secondary substrates .Wissenschaftliche Forschungsanwendungen
Isoindolinone Formation
- Application : Isoindolinones can be produced from carbamates derived from benzylamines using Bischler-Napieralski-type cyclization. This method is significant due to its smooth conversion and proposed mechanism involving a carbamoyl cation (Adachi et al., 2014).
Mechanochemical Synthesis
- Application : Carbamates like N-methyl-O-benzyl carbamate have been synthesized mechanochemically, an eco-friendly approach. This process enhances reactivity and operates under mild conditions without the need for activation, as in solution syntheses (Lanzillotto et al., 2015).
Catalytic Hydrofunctionalization
- Application : In a study, benzyl (2,2-diphenyl-4,5-hexadienyl)carbamate underwent catalytic intramolecular hydroamination, proving effective for piperidine derivative formation. This method demonstrates versatility in carbamate chemistry, showing potential in synthesizing various heterocyclic structures (Zhang et al., 2006).
Antitumor Drug Effectiveness
- Application : R 17934 -NSC 238159, a carbamate compound, demonstrated effectiveness against various tumors, highlighting its potential in cancer treatment. The study focused on factors influencing the drug's effectiveness, including administration method and toxicity levels (Atassi & Tagnon, 1975).
Methylene Acetoxylation
- Application : Carbamoyl acetate derivatives have been synthesized through methylene acetoxylation using oxidants. This process is significant for its mild reaction conditions and excellent yield, making it a useful protocol in organic synthesis (Liu et al., 2011).
Agricultural Applications
- Application : Solid lipid nanoparticles and polymeric nanocapsules have been used for the sustained release of carbendazim (methyl-2-benzimidazole carbamate) in agriculture. This method offers advantages like controlled release, reduced environmental toxicity, and enhanced efficiency in disease prevention and control (Campos et al., 2015).
Chemical Synthesis and Biological Activity
- Application : Various alkyl benzimidazole-2-carbamates have been synthesized and evaluated for antineoplastic and antifilarial activities. This research provides insights into the potential therapeutic applications of carbamates in treating cancer and filarial infections (Ram et al., 1992).
Eigenschaften
IUPAC Name |
benzyl N-[1-(cyclopropylamino)-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)14(15(19)17-13-8-9-13)18-16(20)21-10-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAJOCJBVEJLKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1CC1)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[1-(cyclopropylcarbamoyl)-2-methylpropyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8R,8aR,9R,12aR,14bS)-8,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/no-structure.png)
![3-[(Oxan-4-yl)methoxy]-1,2-benzothiazole](/img/structure/B2861253.png)
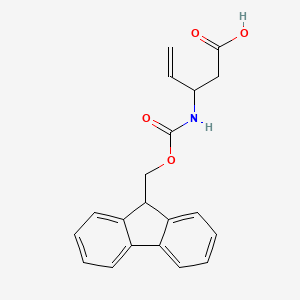
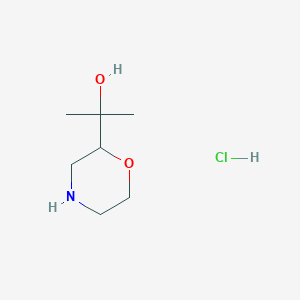
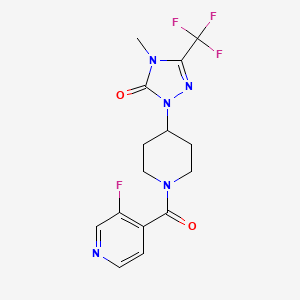
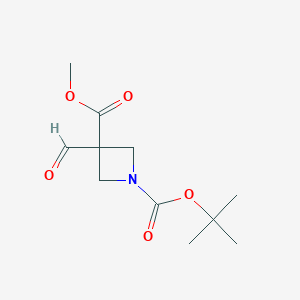
![3-ethoxy-4-[(7-nitro-4H-1,3-benzodioxin-5-yl)methoxy]benzaldehyde](/img/structure/B2861259.png)
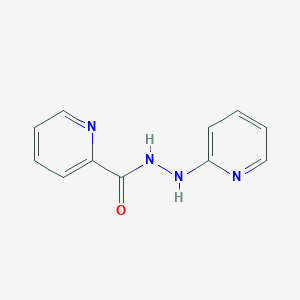
![N-(2,5-dimethoxyphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2861265.png)
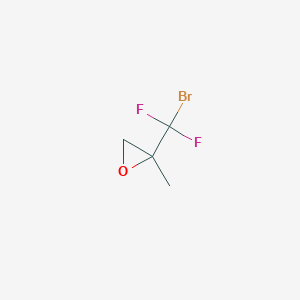
![1-(4-Fluorophenyl)-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2861268.png)
![3-chloro-N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B2861269.png)
![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2861271.png)
